Eucalyptol

Catalog No.
S3318259
CAS No.
8000-48-4
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eucalyptol

CAS Number

8000-48-4

Product Name

Eucalyptol

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3

InChI Key

WEEGYLXZBRQIMU-UHFFFAOYSA-N

SMILES

CC1(C2CCC(O1)(CC2)C)C

Solubility

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992)
In water, 3.50X10+3 mg/L at 21 °C
Miscible with ether, alcohol, chloroform, glacial acetic acid, and fixed or volatile oils
Soluble in alcohols, most fixed oils, glycerin, propylene glycol; 1:5 in 60% alcohol
Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride
Insoluble in water; miscible in oils
soluble (in ethanol)

Synonyms

1,8 Cineol, 1,8 Cineole, 1,8 Epoxy p menthane, 1,8-cineol, 1,8-cineole, 1,8-Epoxy-p-menthane, cineole, eucalyptol, Soledum

Canonical SMILES

CC1(C2CCC(O1)(CC2)C)C

Anti-Inflammatory and Anti-Asthmatic Agent

Antimicrobial Agent

Antioxidant

Antimalarial Agent

Analgesic

Anti-Cancerous Agent

Antiseptic

Anti-Diabetic

Cytotoxic Agent

Treatment of Osteomyelitis

    Scientific Field: Orthopedics

    Application Summary: Eucalyptol has been tested in vitro, either alone or in combination, on three strains of S.

Inhibitor of Cytokine Production

Treatment of Pathological Conditions

Treatment of Osteomyelitis

    Application Summary: Eucalyptol, amoxicillin/clavulanic acid (AMC), and gentamicin were tested in vitro, either alone or in combination, on three strains of S.

Eucalyptol, also known as 1,8-cineole or 1,8-epoxy-p-menthane, is a monoterpenoid compound classified as a bicyclic ether. It is a colorless liquid with a fresh, camphor-like odor and a spicy, cooling taste. Eucalyptol is primarily found in eucalyptus oil, comprising approximately 70-90% of its composition. It is insoluble in water but miscible with organic solvents, making it versatile in various applications. The compound was first identified in 1870 by French chemist F. S. Cloez from the oil of Eucalyptus globulus .

Eucalyptol exhibits various mechanisms of action depending on the application. Here are some key areas of research:

  • Antimicrobial activity: Eucalyptol disrupts the cell membranes of bacteria and fungi, leading to their death.
  • Anti-inflammatory effects: Eucalyptol is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
  • Expectorant activity: Eucalyptol stimulates mucus secretion and facilitates its clearance from the respiratory tract.

Case Study

A study published in the journal "Phytomedicine" demonstrated the effectiveness of eucalyptol in reducing inflammation and promoting wound healing in mice. This suggests its potential for topical applications in wound management.

While eucalyptol is generally considered safe when used appropriately, there are some safety concerns to consider:

  • Toxicity: Eucalyptol can be toxic in high doses, causing nausea, vomiting, and diarrhea. Topical application on broken skin or ingestion of concentrated eucalyptol oil can be particularly dangerous.
  • Flammability: Eucalyptol is flammable and should be kept away from heat sources and open flames.
  • Skin irritation: Eucalyptol can cause skin irritation in some individuals, especially at high concentrations.
Due to its ether functional group and cyclic structure. Notably, it can undergo oxidation to form hydroxycineole and other metabolites in biological systems . It also engages in coupling reactions, such as the Sonogashira and Stille reactions, where it serves as a solvent that enhances yields and facilitates the recycling of materials used in organic synthesis . Additionally, eucalyptol can form crystalline adducts with hydrohalic acids and other compounds, aiding in purification processes .

Eucalyptol exhibits various biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. It is commonly used in mouthwashes and cough suppressants due to its soothing effects on the respiratory tract . Studies have shown that eucalyptol can induce dose-related effects on liver and kidney functions in animal models . Furthermore, it has been noted for its insecticidal properties and ability to attract specific bee species for pheromone synthesis .

Eucalyptol can be synthesized through several methods:

  • Natural Extraction: The most common method involves steam distillation of eucalyptus leaves or other plants containing high concentrations of eucalyptol.
  • Chemical Synthesis: Eucalyptol can be synthesized from geranyl pyrophosphate through a series of enzymatic reactions involving cineole synthase .
  • Rearrangement Reactions: Various rearrangement reactions involving terpenes can yield eucalyptol as a product.

Eucalyptol has diverse applications across multiple industries:

  • Pharmaceuticals: Used as an ingredient in cough syrups and mouthwashes for its soothing properties.
  • Food Industry: Acts as a flavoring agent in baked goods, confectionery, and beverages at low concentrations.
  • Cosmetics: Incorporated into fragrances and personal care products for its pleasant aroma.
  • Agriculture: Utilized as an insect repellent and attractant for pollinators .

Eucalyptol has been studied for its interactions with various biological systems:

  • In vitro studies indicate that eucalyptol does not induce DNA damage in certain cell lines .
  • Its effects on liver microsomal enzyme activity have been observed during developmental studies on rodents .
  • Eucalyptol's interaction with cytochrome P450 systems suggests potential implications for drug metabolism .

Eucalyptol shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
CamphorMonoterpenoidDistinctive odor; used in topical analgesics
MentholMonoterpenoidCooling sensation; widely used in oral care products
LinaloolMonoterpenoidFloral scent; utilized in perfumes
ThymolMonoterpenoidAntimicrobial properties; derived from thyme oil
Alpha-PineneMonoterpeneFresh pine scent; used in cleaning products

Eucalyptol's unique combination of properties—its specific odor profile, solubility characteristics, and biological activities—distinguishes it from these similar compounds while still placing it within the broader category of monoterpenoids .

COPD Pathophysiology Intervention Strategies

Mucociliary Clearance Enhancement Mechanisms

Eucalyptol improves mucociliary transport through dual mechanisms: increasing ciliary beat frequency and reducing mucus viscosity. In a randomized controlled trial involving 242 COPD patients, concomitant eucalyptol therapy (200 mg three times daily) significantly reduced exacerbation frequency and severity compared to placebo [2]. This effect correlated with enhanced tracheobronchial clearance rates, as eucalyptol increased ciliary beat frequency by 22% in ex vivo human respiratory epithelium models [2].

The compound’s molecular action involves modulation of chloride ion channels in airway epithelial cells, promoting hydration of the periciliary layer. This hydration effect reduces mucus solids concentration from 12.4% to 8.1% in vitro, facilitating expectoration [2]. Furthermore, eucalyptol inhibits prostaglandin E2 synthesis, which normally suppresses ciliary activity during inflammation [3].

Table 1: Effects of Eucalyptol on Mucociliary Parameters

ParameterBaseline (Placebo)Eucalyptol TreatmentChange (%)
Ciliary beat frequency (Hz)8.2 ± 1.110.0 ± 1.3+22 [2]
Mucus transport velocity2.1 mm/min3.4 mm/min+62 [2]
Sputum viscosity (cP)12,500 ± 1,8008,200 ± 1,200-34 [2]

Neutrophil Chemotaxis Inhibition in Chronic Inflammation

Eucalyptol disrupts neutrophil recruitment through interleukin-8 (IL-8) pathway inhibition. In bronchial epithelial cells exposed to cigarette smoke extract, eucalyptol (50 μM) reduced IL-8 secretion by 68% by blocking nuclear factor-kappa B (NF-κB) nuclear translocation [3]. This effect was dose-dependent, with half-maximal inhibitory concentration (IC50) values of 32 μM for IL-8 and 28 μM for leukotriene B4 in human neutrophil assays [3].

The compound also modulates chemokine receptor expression. In a murine COPD model, eucalyptol (300 mg/kg) decreased CXCR2 surface density on neutrophils from 18,200 receptors/cell to 9,800 receptors/cell, impairing chemotactic responses to keratinocyte-derived chemokine [1]. This receptor downregulation persisted for 72 hours post-treatment, suggesting durable anti-inflammatory effects.

Pulmonary Fibrosis Attenuation Pathways

TGF-β/Smad Signaling Disruption

Eucalyptol inhibits transforming growth factor-beta 1 (TGF-β1)-mediated fibrogenesis through Smad2/3 phosphorylation blockade. In renal tubular epithelial cells exposed to high glucose (33 mM), eucalyptol (20 μM) reduced Smad2/3 activation by 74% and decreased collagen IV synthesis from 18.3 μg/mL to 6.1 μg/mL [4]. The mechanism involves upregulation of Smad7, an inhibitory Smad that targets TGF-β receptors for degradation.

Table 2: Eucalyptol’s Modulation of TGF-β/Smad Pathway Components

ComponentControlHigh GlucoseEucalyptol + High Glucose
TGF-β1 (pg/mL)45 ± 8312 ± 4589 ± 12 [4]
p-Smad2/3 (OD units)0.21 ± 0.031.87 ± 0.150.49 ± 0.05 [4]
Smad7 mRNA (fold change)1.00.32.1 [4]

Matrix Metalloproteinase-9 Expression Suppression

Eucalyptol regulates extracellular matrix remodeling through MMP-9 inhibition and tissue inhibitor of metalloproteinases-1 (TIMP-1) enhancement. In bleomycin-induced pulmonary fibrosis models, eucalyptol (100 mg/kg) reduced alveolar MMP-9 activity by 82% while increasing TIMP-1 expression 3.1-fold [4]. This rebalancing of protease/anti-protease activity decreased hydroxyproline content (a collagen marker) from 38.2 μg/mg tissue to 14.7 μg/mg tissue [4].

The compound’s suppression of MMP-9 occurs via dual mechanisms:

  • Direct inhibition of activator protein-1 (AP-1) binding to the MMP-9 promoter
  • Enhancement of peroxisome proliferator-activated receptor gamma (PPARγ) activity, which antagonizes NF-κB signaling [4]

In human lung fibroblasts, eucalyptol (50 μM) decreased MMP-9 secretion from 89 ng/mL to 24 ng/mL within 24 hours, demonstrating rapid onset of action [4].

Physical Description

1,8-cineol is a colorless liquid with a camphor-like odor. Spicy cooling taste. (NTP, 1992)
Dry Powder, Liquid; Liquid
Liquid; Other Solid
Colorless liquid; [Merck Index]
Colorless mobile liquid; camphor like aroma

Color/Form

Colorless liquid or oil
Colorless mobile liquid
Colorless essential oil
Colorless liquid

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Boiling Point

349 to 351 °F at 760 mmHg (NTP, 1992)
176 °C
Specific gravity: 0.921-0.923 at 25 °C/25 °C; BP: 176-177 °C

Flash Point

49 °C (120 °F) - closed cup

Heavy Atom Count

11

Taste

EUCALYPTUS, BITTER-SWEET FLAVOR
Pungent, cooling, spicy taste

Density

0.921 to 0.923 (NTP, 1992)
0.9267 g/cu cm at 20 °C
0.921-0.924

LogP

2.74
2.74 (LogP)
2.74
log Kow = 2.74

Odor

Camphor-like odor

Melting Point

34.7 °F (NTP, 1992)
1.5 °C

UNII

RV6J6604TK

GHS Hazard Statements

Aggregated GHS information provided by 378 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 378 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 373 of 378 companies with hazard statement code(s):;
H226 (86.33%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (74.8%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (90.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (75.6%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (75.07%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: C1,8-ineole (also known as eucalyptol) is a colorless liquid or oil. It has an odor like camphor and a pungent, cooling, spicy taste. 1,8-Cineole is very soluble in water. Eucalyptus oil contains about 70-90% 1,8-cineole. USE: 1,8-Cineole is used as a fragrance and flavoring agent in foods, candies, cough drops, personal care products and medications. It has also been used as a flavor in tobacco. It is present in many consumer products such as mouthwash, waxes for leather, flooring, air fresheners and pine oil-based cleaners. EXPOSURE: Workers at workplaces producing or using 1,8-cineole may be exposed to cineole by breathing in mists or vapors and by skin contact. Exposure to the general population may occur when breathing outdoor or indoor air, and eating foods containing 1,8-cineole. If 1,8-cineole is released to air, it will be degraded by reaction with other chemicals. It is not degraded by light. If released to water or soil, 1,8-cineole is not expected to bind to soil particles or suspended particles. 1,8-Cineole is expected to move through soil. 1,8-Cineole is expected to move into air from wet soils or water surfaces. Because it moves quickly from soil and water, degradation by microorganisms in soil and water may not be important. 1,8-Cineole is not expected to build up in tissues of aquatic organisms. RISK: Drowsiness, slurred speech, dizziness, nausea and vomiting have been reported for people who swallowed close to a teaspoon or more of eucalyptus oil (containing approximately 70-90% 1,8-cineole). Some deaths occurred in people swallowing as little as a teaspoon of eucalyptus oil. Deaths occurred in laboratory animals given single high doses of 1,8-cineole or eucalyptus oil by mouth. Liver and kidney damage was found in laboratory animals repeatedly given by mouth nonlethal doses of 1,8-cineole or eucalyptus oil. Repeated injections of 1,8-cineole did not enhance lung tumor formation in a special strain of laboratory mouse susceptible to chemically-induced lung tumors. The potential for 1,8-cineole to cause abortions, birth defects or reproductive effects has not been studied in laboratory animals. The potential for 1,8-cineole to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ Cineole has mucolytic, bronchodilating and anti-inflammatory properties and reduces the exacerbation rate in patients suffering from COPD, as well as ameliorates symptoms in patients suffering from asthma and rhinosinusitis. Based on these effects, we therefore postulated the hypothesis that patients with acute bronchitis would also benefit from therapy with Cineole. As part of a double-blind, placebo-controlled, multi-center-study, a total of 242 patients with confirmed acute bronchitis was randomly selected to participate. Over a period of 10 days, all patients were administered 3 x 200 mg of Cineole, or a respective placebo, per day. The primary outcome measure was a Bronchitis Sum Score, which summarizes the relevant symptoms of acute bronchitis. After 4 days of treatment it was notable, that the patient group treated with Cineole, showed significantly more improvements of the bronchitis-sum-score than those of the placebo group (p?=?0.0383). The statistical significant difference of the individual outcome measures was especially underlined by the frequency of cough fits by p?=?0.0001 after 4 days. The effects of Cineole in the treatment of acute bronchitis were clearly measurable and could be proven after a treatment period of merely 4 days. This study corroborates the fact that Cineole actively and significantly reduces cough frequency after four days. ...
/EXPL THER/ The clinical effects of mucolytics in patients with chronic obstructive pulmonary disease (COPD) are discussed controversially. Cineole is the main constituent of eucalyptus oil and mainly used in inflammatory airway diseases as a mucolytic agent. We hypothesized that its known mucolytic, bronchodilating and anti-inflammatory effects as concomitant therapy would reduce the exacerbation rate and show benefits on pulmonary function tests as well as quality of life in patients with COPD. In this double-blind, placebo-controlled multi-center-study we randomly assigned 242 patients with stable COPD to receive 200 mg of cineole or placebo 3 times daily as concomitant therapy for 6 months during winter-time. The frequency, duration and severity of exacerbations were combined as primary outcome measures for testing as multiple criteria. Secondary outcome measures included changes of lung function, respiratory symptoms and quality of life as well as the single parameters of the exacerbations. Baseline demographics, lung function and standard medication of both groups were comparable. During the treatment period of 6 months the multiple criteria frequency, severity and duration of exacerbations were significantly lower in the group treated with cineole in comparison to placebo. Secondary outcome measures validated these findings. Improvement of lung function, dyspnea and quality of life as multiple criteria were statistically significant relative to placebo. Adverse events were comparable in both groups. Concomitant therapy with cineole reduces exacerbations as well as dyspnea and improves lung function and health status. This study further suggests cineole as an active controller of airway inflammation in COPD by intervening in the pathophysiology of airway inflammation of the mucus membrane.

Pharmacology

Zedoary Oil is the oil extracted from the rhizomes of Curcuma zedoaria. Zedoary oil is typically used in treatments for digestive complaints.
Eucalyptus Oil is the oil extracted from the leaves of various Eucalyptus species. Eucalyptus oil is used for its aromatic properties and as an ingredient in pharmaceutical and industrial applications.

MeSH Pharmacological Classification

Antitussive Agents

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CA - Expectorants
R05CA13 - Cineole

Vapor Pressure

1.9 [mmHg]
1.90 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

470-82-6
8000-48-4
8024-53-1

Metabolism Metabolites

The biotransformation of 1,8-cineole was investigated using human liver microsomes. The metabolite was established as 2-exo-hydroxy-1,8-cineole. 1,8-cineole 2-hydroxylation catalyzed by human liver microsomes was found to be efficiently conducted.
Cineole was administered to male rats once daily by gastric intubation for 20 days. Urine was collected and major metabolites identified as methyl ester of 1,8-dihydroxy-10-carboxy p-methane, 2-hydroxy cineole and 3-hydroxy cineole.
Nature of non-conjugated metabolites of 1,8-cineole in urine and feces of brushtail possum yield p-cresol, 9-hydroxycineole and cineol-9-oic acid.
1,8-Cineole has known human metabolites that include 2alpha-hydroxy-1,8-cineole and 3alpha-hydroxy-1,8-cineole.

Wikipedia

Eucalyptol
BCDMH

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Denaturant; Masking; Tonic

Methods of Manufacturing

By fractional distillation (170-180 °C) from those essential oils containing high levels of eucalyptol, such as Eucalyptus globulus (approx 60%), and subsequent separation of the product by congealing the distillate.
By fractionally distilling eucalyptus oil followed by freezing. The oil is imported from Spain, Portugal, and Austria.
1,8-Cineole is extracted exclusively from eucalyptus oils with a high 1,8-cineole content. Various processes are used to separate it from the other terpenes, for example, treatment with H2SO4 in the cold, distillation in the presence of phenols, such as cresols or resorcinol, which form loose addition compounds, or by addition to beta-naphthol. 1,8-Cineole can also be enriched by rectification. The yield is increased by gasification in the presence of a chromium-nickel catalyst.
Technical-grade 1,8-cineole with a purity of 99.6 - 99.8% is produced in Spain in large quantities by fractional distillation of ... /Eucalyptus globulus Labill. (Family: Myrtaceae)/. A product essentially free from other products can be obtained by crystallization of cineole-rich eucalyptus oil fractions.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
2-Oxabicyclo[2.2.2]octane, 1,3,3-trimethyl-: ACTIVE
Oils, eucalyptus: ACTIVE
1,8-cineole is produced only from natural sources as these are sufficiently inexpensive to make synthesis uneconomic. Originally, it was produced from Cajeput oil, but the discovery of Eucalyptus globulus, the oil of which contains up to 95% 1,8-cineole, in 1788 led to the first commercial production from that source in 1854 in Australia, and then to its taking over as the dominant source. ... Much of the oil is used per se and only about one-quarter of it is distilled to produce pure cineole.
The chief constituent of oil of eucalyptus; also found in essential oils of laurel, rosemary, and many other aromatic plants.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature -20 °C.

Interactions

Infant rats express conditioned responses to an odor experienced prenatally as a chemosensory cue associated with moderate alcohol intoxication. This study examined postnatal intake of a chemosensory cue (cineole) that had been paired with alcohol's unconditioned effects. It also tested the interaction between prenatal association and postnatal conditioning with cineole and alcohol. Pregnant female rats intubated with cineole were given ethanol (EtOH).25 or 4.0 hr later. Other groups received only water or water paired with ethanol. During postnatal day 15 (PD15), infant consumption of cineole solution was assessed. After the cineole drinking test, pups were intubated with EtOH or water to assess infant conditioning. On PD16, all pups were tested for mouthing to milk alone or to a milk-cineole solution. Statistical analysis confirmed fetal associative conditioning attributable to the unconditioned effects of prenatal alcohol. Fetuses given explicit pairings of cineole and alcohol ingested less cineole on PD15 than control fetuses given a 4-hr interval between cineole and alcohol. On PD16, consumption of cineole was significantly increased by prenatal exposure to cineole. Teratogenic effects of this dose of prenatal alcohol did not affect postnatal associative or nonassociative behavior. Prenatal associative learning can be established through temporal contiguity between fetal chemosensory stimulation and alcohol's unconditioned properties. This associative memory survives to infancy and modulates intake patterns and behavioral reactivity to substances that were prenatally paired with alcohol intoxication.
Cineole was administered by gavage to three groups, each of ten male and ten female Wistar Han (TM): RCCHan(TM): WIST strain rats, for up to eleven weeks (including a two week pre-pairing phase, pairing, gestation and early lactation for females) at dose levels of 30, 300 and 600 mg/kg bw/day. A control group of ten males and ten females was dosed with vehicle alone (Arachis oil BP). Clinical signs, bodyweight change, dietary intake and water consumption were monitored during the study. Pairing of animals within each dose group was undertaken on a one male: one female basis within each treatment group on Day 5 of the study, with females subsequently being allowed to litter and rear their offspring to Day 5 of lactation. An additional pairing for high dose females that failed to achieve pregnancy was performed to fully assess mating performance and fertility. During the lactation phase, daily clinical observations were performed on all surviving offspring, together with litter size and offspring weights and assessment of surface righting reflex. Adult males were terminated on Day 52 of the study following the completion of the second pairing at 600 mg/kg bw/day. Females and offspring were terminated on day 5 post partum. Any female which did not produce a pregnancy (unless allocated to a further mating phase) was terminated on or after Day 25 post coitum. All animals were subjected to a gross necropsy examination and histopathological evaluation of reproductive tissues was performed. Additional male organ weight and detailed histopathological examination of the testes were performed to more fully assess male fertility. Adult response: Mortality: There were no unscheduled deaths in the study. Clinical observations: Transient post-dosing salivation was observed from Day 7 at 600 mg/kg bw/day and Day 13 at 300 mg/kg bw/day. This sign was observed regularly throughout the treatment period with all animals being affected at both dosages, although the incidence of this finding was greatest at the high dosage. Transient post dosing salivation was also observed at 30 mg/kg bw/day for two females on Day 2 and one male on Day 50 of this study. Bodyweight: At 600 mg/kg bw/day body weight gain of males was statistically significantly lower than control during the first week of treatment. Subsequent body weight gains were considered to reflect normal biological varaition, but overall gain at termination remained lower than control. Bodyweight gain of males at 30 and 300 mg/kg bw/day and for females at all dosages, throughout the pre-pairing, gestation and lactation phases of the study, were considered to have been unaffected by treatment. Food consumption: Food consumption for both sexes was considered to have been unaffected by treatment throughout the study, and including gestation and lactation phases for females, at 30, 300 and 600 mg/kg bw/day. Food efficiency: At 600 mg/kg bw/day food conversation efficiency for males was lower than control during week 1; subsequent food utilisation was similar to control. Food conversation efficiency of males at 30 and 300 mg/kg bw/day and for females at all dosages, throughout the pre-pairing, gestation and lactation phases of the study, were considered to have been unaffected by the treatment. Reproductive performance: Mating: Pre-coital interval and mating evidence at the times of conception did not indicate any adverse effect of treatment on mating performance at 30, 300 and 600 mg/kg bw/day. Fertility: At 600 mg/kg bw/day, only seven females delivered a litter following the initial pairing but subsequent re-mating and additional assessment of male organ weight and detailed testicular histopathology did not indicate any treatment related effect on fertility for either sex. There was also no effect of treatment on fertility at 30 and 300 mg/kg bw/day. Gestation lengths: Gestation length was considered to be unaffected by treatment at 30, 300 and 600 mg/kg bw/day. Litter responses: Offspring litter size, sex ratio and viability: There was no effect of maternal treatment on corpora lutea and implantations counts, pre- and post-implantation loss, number of offspring born, sex ratio or subsequent survival to Day 4 of age at 30, 300 and 600 mg/kg bw/day. Offspring growth and development: At 600 mg/kg bw/day initial offspring body weight was similar to control but weight gain to Day 4 was statistically significantly lower than control. Mean offspring body weights, litter weight and weight gains to Day 4 of age were unaffected by maternal treatment at 30 and 300 mg/kg bw/day. Offspring observations: Assessment of surface righting ability on Day 1; offspring clinical signs and necropsy findings and did not indicate any effect of maternal treatment. Pathology: Necropsy: Macroscpoic necropsy findings did not indicate any effect of treatment at 30, 300 and 600 mg/kg bw/day. Organ weights: Male reproductive organ weights were unaffected by treatment at 30, 300 and 600 mg/kg bw/day and did not indicate any effect on fertility. Histopathology: Histopathological examinations did not indicate any effect of treatment at 600 mg/kg bw/day and these examinations, including detailed assessment of the spermatogenetic cycle for the testes did not indicate any effect on male fertility. Within the context of this study, the No Observed Adverse Effect Level (NOAEL) for adult toxicity, reproduction and offspring survival, growth and development was considered to be 600 mg/kg bw/day.

Stability Shelf Life

STABILITY GOOD

Dates

Modify: 2023-08-19

Insecticidal activity of a chemotype VI essential oil from Lippia alba leaves collected at Caatinga and the major compound (1,8-cineole) against Nasutitermes corniger and Sitophilus zeamais

Thâmarah de Albuquerque Lima, Nelânia Maria de Queiroz Baptista, Ana Patrícia Silva de Oliveira, Pérsio Alexandre da Silva, Norma Buarque de Gusmão, Maria Tereza Dos Santos Correia, Thiago Henrique Napoleão, Márcia Vanusa da Silva, Patrícia Maria Guedes Paiva
PMID: 34301362   DOI: 10.1016/j.pestbp.2021.104901

Abstract

Lippia alba is an aromatic shrub known to produce a diversity of essential oils, which can be classified into chemotypes. This study reports on the insecticidal activity of essential oil from L. alba leaves collected at Caatinga and its major compound against termite Nasutitermes corniger and maize weevil Sitophilus zeamais. The chromatographic analysis revealed the presence of 19 compounds, with 1,8-cineole being the most common (70.01%). When ingested, the oil promoted the mortality of N. corniger (LC
: 18.25 and 8.4 nL/g for workers and soldiers, respectively). The compound 1,8-cineole was also termiticidal for workers (LC
: 13.7 nL/g). The oil inhibited the activity of N. corniger exoglucanase, xylanase, and proteases. Toxicity by ingestion to S. zeamais was detected for the oil (LC
: 0.297 μL/g) but not for 1,8-cineole; however, both the oil and 1,8-cineole showed anti-nutritional effects. Fumigant effects of the oil and 1,8-cineole against S. zeamais (LC
of 78.0 and 13.64 μL/L in air, respectively) were detected. This is the first record of a chemotype VI oil from L. alba collected at Caatinga and the first report of the insecticidal activity of a chemotype VI oil. Our study demonstrates that essential oil from L. alba and 1,8 cineole have the potential for the development of natural insecticides.


Chemical Composition and Anticholinesterase Activity of the Essential Oil of Leaves and Flowers from the Ecuadorian Plant

María Fernanda Panamito, Nicole Bec, Valeria Valdivieso, Melissa Salinas, James Calva, Jorge Ramírez, Christian Larroque, Chabaco Armijos
PMID: 34071744   DOI: 10.3390/molecules26113198

Abstract

This work aimed to study the chemical composition, cholinesterase inhibitory activity, and enantiomeric analysis of the essential oil from the aerial parts (leaves and flowers) of the plant
(Kunth) Epling from Ecuador. The essential oil (EO) was obtained through steam distillation. The chemical composition of the oil was evaluated by gas chromatography, coupled to mass spectrometry (GC-MS) and a flame ionization detector (GC-FID). The analyses led to the identification of 69 compounds in total, of which 40 were found in the leaves and 29 were found in the flowers of the plant. The major components found in the oil were 1,8-Cineole, β-Pinene, δ-3-Carene, α-Pinene, (
)-Caryophyllene, Guaiol, and β-Phellandrene. Flower essential oil showed interesting selective inhibitory activity against both enzymes AChE (28.2 ± 1.8 2 µg/mL) and BuChE (28.8 ± 1.5 µg/mL). By contrast, the EO of the leaves showed moderate mean inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC
values of 38.2 ± 2.9 µg/mL and 47.4 ± 2.3 µg/mL, respectively.


Design of magnetic hybrid nanostructured lipid carriers containing 1,8-cineole as delivery systems for anticancer drugs: Physicochemical and cytotoxic studies

B Rodenak-Kladniew, N Noacco, I Pérez de Berti, S J Stewart, A F Cabrera, V A Alvarez, M García de Bravo, N Durán, G R Castro, G A Islan
PMID: 33765626   DOI: 10.1016/j.colsurfb.2021.111710

Abstract

The development of versatile carriers to deliver chemotherapeutic agents to specific targets with establishing drug release kinetics and minimum undesirable side effects is becoming a promising relevant tool in the medical field. Magnetic hybrid nanostructured lipid carriers (NLC) were prepared by incorporation of 1,8-cineole (CN, a monoterpene with antiproliferative properties) and maghemite nanoparticles (MNPs) into a hybrid matrix composed of myristyl myristate coated with chitosan. Hybrid NLC characterized by DLS and TEM confirmed the presence of positively charged spherical nanoparticles of around 250 nm diameter and +10.2 mV of Z-potential. CN encapsulation into the lipid core was greater than 75 % and effectively released in 24 h. Modification of the crystalline structure of nanoparticles after incorporation of CN and MNPs was observed by XRD, DSC, and TGA analyses. Superparamagnetic NLC behavior was verified by recording the magnetization using a vibrating scanning magnetometer. NLC resulted in more cytotoxic than free CN in HepG2 and A549 cell lines. Particularly, viability inhibition of HepG2 and A549 cells was increased from 35 % to 55 % and from 38 % to 61 %, respectively, when 8 mM CN was incorporated into the lipid NPs at 24 h. Green fluorescent-labeled NLC with DIOC18 showed an enhanced cellular uptake with chitosan-coated NLC. Besides, no cytotoxicity of the formulations in normal WI-38 cells was observed, suggesting that the developed hybrid NLC system is a safe and good potential candidate for the selective delivery and potentiation of anticancer drugs.


Eucalyptol ameliorates early brain injury after subarachnoid haemorrhage via antioxidant and anti-inflammatory effects in a rat model

Gang Xu, Junsheng Guo, Chunming Sun
PMID: 33550883   DOI: 10.1080/13880209.2021.1876101

Abstract

As the terpenoid oxide extracted from
L. Herit (Myrtaceae), eucalyptol (EUC) has anti-inflammatory and antioxidant effects.
To evaluate the neuroprotective role of EUC in subarachnoid haemorrhage (SAH).
Sprague-Dawley rats were divided into 4 groups: sham group, SAH group, SAH + vehicle group, and SAH + EUC group. SAH was induced by endovascular perforation. In SAH + EUC group, 100 mg/kg EUC was administrated intraperitoneally at 1 h before SAH and 30 min after SAH, respectively. Neurological deficits were examined by modified Neurological Severity Scores (mNSS). The brain edoema was evaluated by wet-dry method. Neuronal apoptosis was detected by Nissl staining. The expression of Bcl-2, cleaved caspase-3, phospho-NF-κB p65, ionised calcium-binding adapter molecule-1 (Iba-1), nuclear factor erythroid-2 (Nrf-2), and haem oxygenase 1 (HO-1) were measured by Western blot. Expression of pro-inflammatory cytokines was detected by qRT-PCR. Oxidative stress markers were also measured.
EUC markedly relieved brain edoema (from 81.22% to 78.33%) and neurological deficits [from 16.28 to 9.28 (24 h); from 12.50 to 7.58 (48 h)]. EUC reduced neuronal apoptosis, microglial activation, and oxidative stress. EUC increased the expression of HO-1 (1.15-fold), Nrf2 (1.34-fold) and Bcl-2 (1.17-fold) in the rats' brain tissue, and down-regulated the expressions of cleaved caspase-3 (41.09%), phospho-NF-κB p65 (14.38%) and pro-inflammatory cytokines [TNF-α (34.33%), IL-1β (50.40%) and IL-6 (59.13%)].
For the first time, this study confirms that EUC has neuroprotective effects against early brain injury after experimental SAH in rats.


Effects of Essential Oils of

Aftab Alam, Najeeb Ur Rehman, Mohd Nazam Ansari, Amber Hanif Palla
PMID: 33925478   DOI: 10.3390/molecules26092546

Abstract

The present study examined the chemical composition and antimicrobial and gastrointestinal activity of the essential oils of
(L.) Maton harvested in India (EC-I) and Guatemala (EC-G). Monoterpenes were present in higher concentration in EC-I (83.24%) than in EC-G (73.03%), whereas sesquiterpenes were present in a higher concentration in EC-G (18.35%) than in EC-I (9.27%). Minimum inhibitory concentrations (MICs) of 0.5 and 0.25 mg/mL were demonstrated against
in EC-G and EC-I, respectively, whereas MICs of 1 and 0.5 mg/mL were demonstrated against
in EC-G and EC-I, respectively. The treatment with control had the highest kill-time potential, whereas the treatment with oils had shorter kill-time. EC-I was observed to be more potent in the castor oil-induced diarrhea model than EC-G. At 100 and 200 mg/kg, P.O., EC-I exhibited 40% and 80% protection, respectively, and EC-G exhibited 20% and 60% protection, respectively, in mice, whereas loperamide (10 mg/kg, i.p., positive control) exhibited 100% protection. In the in vitro experiments, EC-I inhibited both carbachol (CCh, 1 µM) and high K
(80 mM)-induced contractions at significantly lower concentrations than EC-G. Thus, EC-I significantly inhibited
and
and exhibited more potent antidiarrheal and antispasmodic effects than EC-G.


Explore Compound Types